Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate
Overview
Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate is a complex organic compound that features a benzodioxole ring, a methylamino group, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol with formaldehyde. The subsequent steps involve the introduction of the methylamino and carbothioyl groups through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would likely include rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and carbothioyl group play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one: Shares the benzodioxole ring and methylamino group but differs in the carbon chain length and functional groups.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Similar benzodioxole ring but contains a carboxylic acid group instead of a carbothioyl group.
Uniqueness
Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate is unique due to the presence of both the carbothioyl and methylamino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-14-13(20)15-9(6-12(16)17-2)8-3-4-10-11(5-8)19-7-18-10/h3-5,9H,6-7H2,1-2H3,(H2,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHJVMLUHNHMRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331410 | |
Record name | methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866136-97-2 | |
Record name | methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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